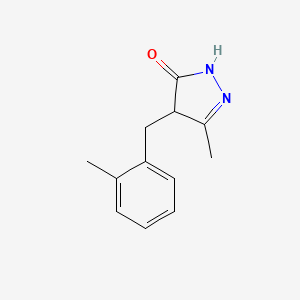

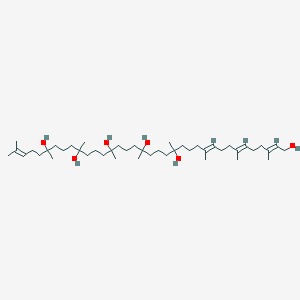

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

科学的研究の応用

Antileishmanial Activity

Amidoximes, including our compound of interest, have been studied for their potential as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored the use of amidoxime derivatives to combat this disease. The compound’s unexpected amide form was obtained during synthesis, and its antileishmanial activity warrants further investigation .

Environmental Applications

Amidoximes have found applications in environmental contexts, particularly in treating seawater or wastewater. Their ability to bind to metal ions makes them useful for removing heavy metals from contaminated water. Researchers continue to explore novel ways to utilize amidoximes for environmental remediation .

Medicinal Chemistry

The unique structure of our compound, featuring a nitro group adjacent to the amidoxime moiety, opens up possibilities in medicinal chemistry. It could serve as a scaffold for designing new drugs targeting specific biological pathways. Further studies are needed to evaluate its pharmacological potential .

Organic Synthesis

Amidoximes play a crucial role in organic synthesis. They can be transformed into various functional groups, making them valuable intermediates. Researchers have used amidoximes to synthesize diverse compounds, including those with antitumor properties .

Polymer Science

Amidoximes contribute to polymer science, especially in the development of functional materials. Their ability to coordinate with metal ions allows for the creation of metal-containing polymers. These materials find applications in catalysis, sensors, and drug delivery systems .

Nitro Group Chemistry

The presence of a nitro group in our compound influences its reactivity and properties. Nitro groups are versatile functional groups, participating in various chemical reactions. Researchers may explore the compound’s behavior in different reaction conditions and its potential as a building block for more complex molecules .

特性

IUPAC Name |

3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJFMJFUMJPSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2C(=NNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321479 |

Source

|

| Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329698-39-7 |

Source

|

| Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)

![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)

![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2533380.png)